molecular formula C31H32N6O3 B1192532 N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide

N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide

Cat. No.: B1192532
M. Wt: 536.64
InChI Key: IUKGCTNFPZAWGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CM-675 is a chemical compound known for its dual inhibitory action on phosphodiesterase 5 and class I histone deacetylases. It has shown potential in treating Alzheimer’s disease due to its selective inhibition properties .

Scientific Research Applications

CM-675 has a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CM-675 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions .

Industrial Production Methods

Industrial production of CM-675 is carried out in specialized facilities equipped with advanced chemical synthesis technologies. The process involves large-scale reactions, purification steps, and quality control measures to ensure the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

CM-675 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of CM-675 .

Mechanism of Action

CM-675 exerts its effects by selectively inhibiting phosphodiesterase 5 and class I histone deacetylases. This inhibition leads to increased levels of cyclic guanosine monophosphate and acetylated histones, respectively. These molecular changes result in altered gene expression and cellular signaling pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CM-675 is unique due to its dual inhibitory action on both phosphodiesterase 5 and class I histone deacetylases. This dual action provides a synergistic effect, making it more effective in certain therapeutic applications compared to other similar compounds .

Properties

Molecular Formula

C31H32N6O3

Molecular Weight

536.64

IUPAC Name

N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C31H32N6O3/c1-4-8-25-27-28(37(3)36-25)31(39)35-29(34-27)22-18-20(13-16-26(22)40-5-2)17-19-11-14-21(15-12-19)30(38)33-24-10-7-6-9-23(24)32/h6-7,9-16,18H,4-5,8,17,32H2,1-3H3,(H,33,38)(H,34,35,39)

InChI Key

IUKGCTNFPZAWGC-UHFFFAOYSA-N

SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)CC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)OCC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CM675;  CM 675;  CM-675

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
Reactant of Route 2
Reactant of Route 2
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
Reactant of Route 3
Reactant of Route 3
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
Reactant of Route 4
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
Reactant of Route 5
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide
Reactant of Route 6
Reactant of Route 6
N-(2-aminophenyl)-4-[[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]methyl]benzamide

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